7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one

Medicinal Chemistry FXR Agonist Synthetic Intermediate

7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one is a chiral, bicyclic research chemical (C15H16O3, MW 244.29). It features a rigid 3-oxabicyclo[3.3.1]nonane core, a ketone at the bridge (C9), and a benzoyl substituent at C7.

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
CAS No. 1952348-85-4
Cat. No. B11717437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one
CAS1952348-85-4
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESC1C(CC2COCC1C2=O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H16O3/c16-14(10-4-2-1-3-5-10)11-6-12-8-18-9-13(7-11)15(12)17/h1-5,11-13H,6-9H2
InChIKeyWXDZTXFDBQIBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one (CAS 1952348-85-4): A Specialized Chiral Building Block for FXR-Targeted Drug Discovery


7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one is a chiral, bicyclic research chemical (C15H16O3, MW 244.29) . It features a rigid 3-oxabicyclo[3.3.1]nonane core, a ketone at the bridge (C9), and a benzoyl substituent at C7. Importantly, it is explicitly designated as a key synthetic intermediate in a family of patents for FXR (NR1H4) modulating compounds developed by Gilead Sciences, specifically referencing its (1S,5R) stereoisomer [1]. This places the compound within a sophisticated medicinal chemistry context, far beyond a generic building block.

Why 7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one Cannot Be Replaced by Generic 3-Oxabicyclo[3.3.1]nonane Analogs


Procurement based solely on the 3-oxabicyclo[3.3.1]nonane core is insufficient. The specific C7-benzoyl substitution and (1S,5R) stereochemistry are critical structural determinants for its documented application. The Gilead patent explicitly lists the (1S,5R)-7-benzoyl derivative as a distinct chemical compound [1]. An unsubstituted analog (e.g., 3-oxabicyclo[3.3.1]nonan-9-one, CAS 101567-96-8) lacks the benzoyl group entirely, altering its topology and hydrogen-bonding capacity . Similarly, a 7-hydroxy or 7-alkyl derivative would change both lipophilicity and the potential for key interactions like π-stacking, making them unsuitable proxies for the specific synthetic sequence validated in the patent literature.

Quantitative Differentiation Guide for Procuring 7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one


Stereo-Defined Role as a Patented FXR Agonist Intermediate

The (1S,5R) isomer of this compound is explicitly claimed and utilized as an intermediate in Gilead's patent family for FXR (NR1H4) modulating compounds [1]. While the final drug candidates contain further elaborations (e.g., spiro-dioxolane protection, isoxazole attachments), the 7-benzoyl-3-oxabicyclo[3.3.1]nonan-9-one core constitutes the foundational scaffold onto which agonists like 5-cyclopropyl-3-(2,6-dichlorophenyl)-isoxazol-4-yl derivatives are built [1]. This documented use case provides a specific, high-value synthetic destination not available for non-benzoylated or achiral versions of this scaffold.

Medicinal Chemistry FXR Agonist Synthetic Intermediate Gilead Patent

Distinct Topological and Physicochemical Profile Driven by C7-Benzoyl Group

The presence of the benzoyl group at C7 fundamentally alters the physicochemical profile compared to the parent 3-oxabicyclo[3.3.1]nonan-9-one core or a 7-hydroxy analog. The target compound has a topological polar surface area (TPSA) of 43.4 Ų and an XLogP3 of 1.4 . In contrast, the unsubstituted core 3-oxabicyclo[3.3.1]nonan-9-one has a lower TPSA of 26.3 Ų and XLogP3 of 0.6 . This represents a significant increase in both lipophilicity and hydrogen-bonding capacity, which are critical for target engagement in the FXR binding pocket. The benzoyl group also introduces an aromatic ring for π-π interactions, a feature absent in simple alkyl-substituted analogs.

Computational Chemistry Drug Design Physicochemical Properties Topological Polar Surface Area

High Commercial Purity Specification for Research-Grade Material

The compound is commercially available with a documented purity specification of 98% . This high purity is essential for its application as a key intermediate in multi-step synthesis, as described in patent US9932332B2 [1]. Lower purity, or the use of a non-certified source, could lead to the introduction of stereochemical or structural impurities that would propagate through the synthetic sequence, significantly reducing the yield and purity of the final FXR-targeting compounds. While the parent 3-oxabicyclo[3.3.1]nonan-9-one is also available, its purity is often reported at 95% from the same suppliers, making the 98% specification a differentiating factor for sensitive applications.

Analytical Chemistry Quality Control Building Blocks Purity Specification

Procurement-Driven Application Scenarios for 7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one


Key Intermediate for the Synthesis of Gilead-Patented FXR Agonists

This compound's primary documented application is as a vital building block for synthesizing FXR (NR1H4) modulating compounds as described in patent US9932332B2 [1]. Research groups aiming to create analogs of these patented agonists, or to explore their structure-activity relationships (SAR), will find this specific chiral intermediate indispensable, as the synthetic routes are explicitly built around it.

Construction of Diversified Spiro- and Fused-Ring Screening Libraries

The compound serves as a precursor to more complex spirocyclic structures. Its use in generating spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane] derivatives is also documented in the patent literature [1]. This makes it a strategic starting material for creating diverse, three-dimensional compound libraries for fragment-based drug discovery.

Pharmacophore Modeling of Lipid-Sensing Nuclear Receptors

Given its explicit link to FXR modulation [1], this compound can be used as a core scaffold for computational studies. Its distinct topological polar surface area (43.4 Ų) and lipophilicity (XLogP3=1.4) compared to simpler 3-oxabicyclo[3.3.1]nonane analogs make it a valuable reference point for developing predictive models for binding to FXR and similar nuclear receptors.

Sourcing a High-Purity, Pre-Defined Chiral Building Block

For procurement and process chemistry, securing the (1S,5R) specific isomer at a guaranteed 98% purity is critical . This allows teams to bypass the development, optimization, and chiral resolution of the core scaffold, accelerating lead optimization campaigns. The defined purity and structural confirmation streamline the quality control process for multi-step synthetic protocols.

Quote Request

Request a Quote for 7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.